2-(Morpholin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Morpholin-2-yl)acetamide is a chemical compound with the molecular formula C6H12N2O2 It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms
Mechanism of Action
Target of Action
Related compounds have been found to exhibit anti-inflammatory properties and antinociceptive effects . These compounds are believed to interact with COX-1 and COX-2 enzymes, which play a crucial role in inflammation and pain perception .
Biochemical Pathways
Given its potential anti-inflammatory properties, it may influence the arachidonic acid pathway, which involves the conversion of arachidonic acid to prostaglandins by cox enzymes .
Pharmacokinetics
Related compounds have been noted for their low plasmatic stability . This could potentially impact the bioavailability of the compound, affecting its efficacy and duration of action.
Result of Action
Related compounds have demonstrated anti-inflammatory effects, potentially through the inhibition of cox enzymes and subsequent reduction in prostaglandin production . This could result in decreased inflammation and pain perception.
Biochemical Analysis
Biochemical Properties
It is known that morpholine derivatives can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that morpholine derivatives may have anti-tumor properties
Temporal Effects in Laboratory Settings
Some studies suggest that morpholine derivatives may have anti-allodynic effects in neuropathic pain .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Morpholin-2-yl)acetamide typically involves the reaction of morpholine with acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product in good to excellent yields. The general reaction scheme is as follows:
[ \text{Morpholine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(Morpholin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the morpholine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-(Morpholin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of polymers and other industrial chemicals due to its stability and reactivity.
Comparison with Similar Compounds
2-(Morpholin-4-yl)acetamide: Similar structure but with a different substitution pattern on the morpholine ring.
2-(Piperidin-2-yl)acetamide: Contains a piperidine ring instead of a morpholine ring.
2-(Pyrrolidin-2-yl)acetamide: Contains a pyrrolidine ring instead of a morpholine ring.
Uniqueness: 2-(Morpholin-2-yl)acetamide is unique due to the presence of both oxygen and nitrogen atoms in the morpholine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-morpholin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(9)3-5-4-8-1-2-10-5/h5,8H,1-4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZZCQLWBSKIMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-28-5 |
Source
|
Record name | 2-(morpholin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.